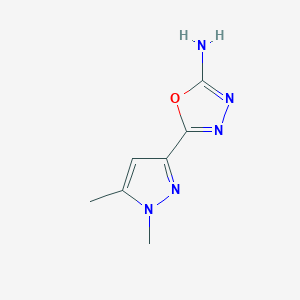

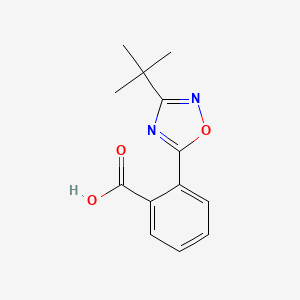

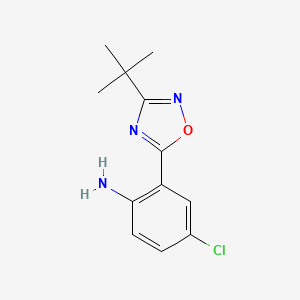

![molecular formula C9H11NO2 B1372706 (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine CAS No. 210488-52-1](/img/structure/B1372706.png)

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine

Overview

Description

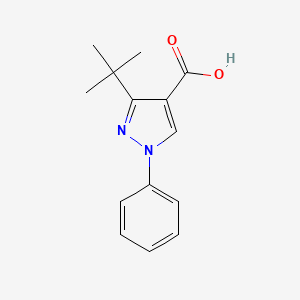

“(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine” is an organic compound derived from safrole, a component of essential oils of sassafras and related plants. It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride in methanol at 0 - 20℃ for 1.25h . Another method involves the use of N,N-bis(2-chloroethyl)-p-toluene sulfonamide at room temperature and the resulting mixture was heated at 105 C overnight .Molecular Structure Analysis

The molecular structure of this compound includes 12 heavy atoms, 6 aromatic heavy atoms, and 1 rotatable bond . The InChI Key for this compound is ZWBXYAKHFVPCBF-LURJTMIESA-N .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.17 . It is very soluble with a solubility of 2.0 mg/ml or 0.0121 mol/l .Scientific Research Applications

Synthesis and Antimicrobial Activity : A study by Umesha and Basavaraju (2014) discussed the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives, including reactions with 1-(benzo[d][1,3]dioxol-5-yl)ethanone. These compounds showed significant antifungal and antibacterial activities (Umesha & Basavaraju, 2014).

Biocatalytic Asymmetric Reduction : Özdemir, Dertli, and Şahin (2021) researched the biocatalytic asymmetric reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone to produce (S)-1-(1,3-benzodioxal-5-yl) ethanol. This study highlighted the use of Lactobacillus fermentum P1 and an optimization methodology for efficient product synthesis (Özdemir, Dertli, & Şahin, 2021).

Crystal Structure Analysis : Aydın et al. (2017) conducted a study on the crystal and electronic structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. This work provided insights into molecular interactions and structural properties (Aydın et al., 2017).

Synthesis of Novel Organoselenium Compounds : Nagpal, Kumar, and Bhasin (2015) synthesized novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit. The study involved characterization and analysis of these compounds, highlighting their potential in various applications (Nagpal, Kumar, & Bhasin, 2015).

Production of Chiral Piperonyl Carbinol : Şahin (2018) explored the microbial reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone to produce (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity using Lactobacillus paracasei BD101. This study demonstrated an efficient method for obtaining chiral carbinol (Şahin, 2018).

Photochemical Applications : Kumbaraci, Aydoğan, Talinli, and Yagcı (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone for use as a photoinitiator in free radical polymerization. This compound demonstrated the capability to release 5-benzoyl-1,3-benzodioxole upon irradiation, useful in photopolymerization processes (Kumbaraci et al., 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamineIt is likely that the compound interacts with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine are currently unknown. It is possible that the compound influences multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamineThese properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine. These factors can include pH, temperature, presence of other molecules, and more . .

properties

IUPAC Name |

(1S)-1-(1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXYAKHFVPCBF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

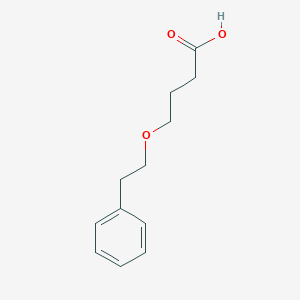

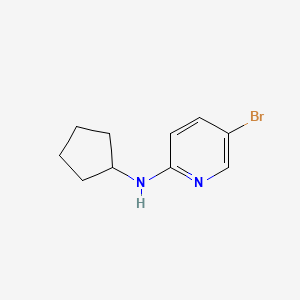

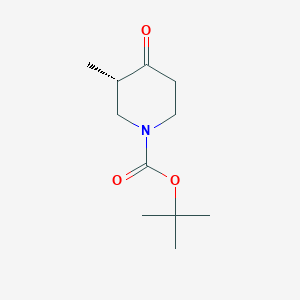

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)